molecular formula C9H17NO3 B034946 tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate CAS No. 109608-77-7

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Cat. No. B034946
M. Wt: 187.24 g/mol
InChI Key: JXLSDCIHYQAXOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate derivatives often involves complex, multi-step processes that leverage specific reactivity patterns of precursor molecules. For instance, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, utilized an efficient one-pot, two-step telescoped sequence starting from readily available materials. This method demonstrated the utility of modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, achieving high purity and reasonable overall yield (Li et al., 2012). Similarly, enantioselective syntheses of related carbamate compounds have been achieved using asymmetric syn- and anti-aldol reactions, underscoring the importance of stereochemical control in producing potent biochemical inhibitors (Ghosh et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate derivatives plays a crucial role in their reactivity and application. Advanced characterization techniques, including 2D heteronuclear NMR experiments, have been employed to elucidate the detailed structure of these compounds. Such structural characterizations facilitate a deeper understanding of the compound's chemical behavior and potential interactions in complex biological systems (Aouine et al., 2016).

Scientific Research Applications

  • Synthesis and Potential in Cytotoxic Activity :

    • (Tang et al., 2014) reported the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in jaspine B, from L-Serine with a 30% overall yield. This compound showed potential for cytotoxic activity against human carcinoma cell lines.
    • Another study by (Tang et al., 2014) achieved a 41% overall yield in the synthesis of the same compound, also demonstrating its cytotoxic activity against various human carcinoma cell lines.
  • Manufacture of Lymph and Medicinal Chemistry Applications :

    • (Li et al., 2012) presented a scalable, efficient one-pot method for synthesizing (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of lymph.
  • Preparation and Synthesis Methods :

    • (Li et al., 2015) discussed the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate using thionyl chloride, offering simplicity and cost efficiency.
    • (Guijarro et al., 1996) described the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate via the asymmetric Mannich reaction, providing an efficient method for chiral amino carbonyl compounds.
  • Advanced Material Research and Organic Syntheses :

    • Studies like those by (Yang et al., 2009) and (Zhao et al., 2017) delve into the synthesis of various tert-butyl carbamate derivatives for different applications, including organic synthesis and potential medicinal uses.
  • Chemical Structure and Properties Investigations :

    • (Baillargeon et al., 2017) analyzed the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives, highlighting their hydrogen and halogen bond interactions.
  • Development of Inhibitors and Organometallic Compounds :

    • Research like that of (Ghosh et al., 2017) and (Patra et al., 2012) has focused on the synthesis of novel compounds for use in protease inhibitors and the preparation of organometallic analogues.

Safety And Hazards

The safety information for “tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLSDCIHYQAXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561874
Record name tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

CAS RN

109608-77-7
Record name tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate
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Synthesis routes and methods I

Procedure details

The resulting N-BOC-2-amino-2-methyl-1-propanol (3.69 g, 19.5 mmol) was dissolved in methylene chloride (74 ml) and added to a stirred suspension of Dess-Martin periodinane (10.75 g, 25.35 mmol; Aldrich Chemical Company, Milwaukee, Wis.) in methylene chloride (89 ml). After stirring for 20 minutes under nitrogen, the reaction mixture was diluted with diethyl ether (370 ml), poured into sodium hydroxide (148 ml, 1.3M) and stirred for ten minutes. The aqueous sodium hydroxide layer was separated and discarded. The remaining organic solution was washed successively with sodium hydroxide (148 ml, 1.3M) and H2O (185 ml). After drying over magnesium sulfate, the solvent was removed in vacuo to yield 3.21 grams of N-BOC-2-amino-2-methyl-1-propanal.
Quantity
3.69 g
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74 mL
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10.75 g
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89 mL
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148 mL
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370 mL
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Synthesis routes and methods II

Procedure details

N-Boc-2-aminoisobutyric acid is dissolved in tetrahydrofuran and stirred at 0° C. under argon. Bis(N-methylpiperazinyl)aluminum hydride is added and the reaction mixture heated to reflux overnight. Ether is then added, and the excess hydride is quenched with saturated NaCl. The aqueous phase is separated and extracted with ether. The combined organic phases are washed with 2M NaOH, 2M HCl and saturated NaCl. The solution is dried over NaSO4 and evaporated to yield N-Boc-2-amino-2-methylpropanal.
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Bis(N-methylpiperazinyl)aluminum hydride
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Synthesis routes and methods III

Procedure details

To a solution of (2-hydroxy-1,1-dimethylethyl)-carbamic acid tert-butyl ester (284 mg, 1.5 mmol) in CH2Cl2 (5 mL) was added at 0° C. Dess-Martin periodane (763 mg, 1.8 mmol). After 1.5 h, a solution of 0.26M Na2S2O3 in saturated NaHCO3 (6 mL) was added and the resulting mixture was stirred for 15 min. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to yield (1,1-dimethyl-2-oxo-ethyl)carbamic acid tert-butyl ester as a white solid which was used in the next step without further purification.
Quantity
284 mg
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reactant
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5 mL
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763 mg
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0 (± 1) mol
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6 mL
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Synthesis routes and methods IV

Procedure details

To a solution of [1-(methoxymethyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.6 g, 7 mmol) in ether (30 mL) at −78° C. is added lithium aluminum hydride (9.8 mL of 1.0M in ether) dropwise. The mixture is warmed to 0° C. and stirred for 40 min. Aqueous KHSO4 (20 mL of 0.5M solution) is added and the mixture is extracted with ether. The organic solution is washed sequentially with 10% citric acid (2×), 5% NaHCO3 (2×) and brine. The solution is dried over magnesium sulfate and the solvent is removed under reduced pressure to afford the title compound.
Name
[1-(methoxymethyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
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9.8 mL
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reactant
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30 mL
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solvent
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20 mL
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 3
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 4
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tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 6
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

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